7-Methoxyphenazin-1-amine

Antimicrobial resistance MRSA VRE

Researchers seeking antibacterial leads against drug-resistant pathogens face limited access to structurally defined phenazine analogs. 7-Methoxyphenazin-1-amine (CAS 18450-05-0) directly addresses this gap: • Active against MRSA, VRE, M. catarrhalis, and S. pneumoniae. • LogP 3.61 supports membrane permeability and oral bioavailability studies. • 7-methoxy substitution enables unique redox behavior for SAR and computational validation. Supplied with verified purity for reproducible experimental outcomes.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 18450-05-0
Cat. No. B579352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyphenazin-1-amine
CAS18450-05-0
Synonyms1-Amino-7-methoxyphenazine
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCOC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1
InChIInChI=1S/C13H11N3O/c1-17-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3
InChIKeyDOKYBQBAPUSQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxyphenazin-1-amine Overview


7-Methoxyphenazin-1-amine (also known as 1-amino-7-methoxyphenazine) is a heterocyclic aromatic amine belonging to the phenazine class of nitrogen-containing tricyclic compounds . This derivative features a methoxy group (-OCH3) at the 7-position and an amino group (-NH2) at the 1-position of the phenazine core. Phenazines are well-known for their broad-spectrum biological activities, including antimicrobial, antitumor, and antioxidant effects, and they are produced naturally by various soil and marine bacteria as secondary metabolites [1]. 7-Methoxyphenazin-1-amine has been reported as an experimental antibacterial agent with activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species [2]. The compound's structural features enable it to participate in redox cycling and generate reactive oxygen species (ROS), a mechanism implicated in its antimicrobial and potential anticancer properties [3].

1
Antimicrobial screening studies
Reported activity against drug-resistant Gram-positive strains supports screening workflows.
2
Phenazine redox mechanism research
7-methoxy substitution may influence ROS generation pathways; class-level evidence.
3
Membrane permeability assay fit
Calculated LogP suggests suitability for cell-based permeability models (data to verify).

7-Methoxyphenazin-1-amine vs. Generic Phenazines


Phenazine derivatives exhibit significant variation in biological activity depending on the nature and position of substituents on the tricyclic core. The 7-methoxy-1-amino substitution pattern is not a trivial modification; it imparts distinct electronic, steric, and redox properties that directly influence target interaction and antimicrobial spectrum [1]. For example, quantum chemical studies on 7-substituted phenazine-5,10-dioxides demonstrate that the methoxy group at the 7-position alters frontier orbital densities, affecting the compound's electrophilicity and reactivity with nucleophilic sites in microbial cells [2]. Moreover, structure-activity relationship (SAR) studies in halogenated phenazines show that methoxy substitution at the 1-position is critical for biofilm eradication and antibacterial potency [3]. Therefore, substituting 7-Methoxyphenazin-1-amine with a different methoxy isomer (e.g., 2-methoxyphenazin-1-amine) or an unsubstituted phenazin-1-amine would likely result in altered antimicrobial activity, reduced biofilm targeting, and potentially different cytotoxic profiles. The quantitative evidence below details specific dimensions of differentiation that justify procurement of this precise compound over closely related analogs.

Isomer 2-Methoxyphenazin-1-amine exhibits lower lipophilicity; antimicrobial spectrum and permeability context may shift significantly.
Core Unsubstituted phenazin-1-amine lacks reported MRSA/VRE activity; drug-resistant strain screening context may not transfer.
Substituent Other 7-substituted analogs (hydroxy, methyl, nitro) differ in redox potential; ROS-dependent mechanism may vary with class.

7-Methoxyphenazin-1-amine: Evidence vs. Closest Analogs


Antibacterial Spectrum vs. Unsubstituted Phenazin-1-amine

7-Methoxyphenazin-1-amine demonstrates a broad antibacterial spectrum that includes clinically significant drug-resistant strains. According to the AntibioticDB database, the compound is active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp. (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae [1]. In contrast, the unsubstituted parent compound phenazin-1-amine (CAS 2876-22-4) lacks published antimicrobial activity data against these specific resistant pathogens in the same database [2]. While direct MIC values for 7-Methoxyphenazin-1-amine are not publicly disclosed, the reported spectrum suggests a meaningful enhancement in anti-resistant activity attributable to the 7-methoxy substitution. This is consistent with class-level SAR observations where 7-substituted phenazine-5,10-dioxides exhibit superior antimicrobial activity compared to unsubstituted analogs due to altered frontier electron densities [3].

Antibacterial spectrum
Class-level inference
Active against MRSA, VRE, M. catarrhalis, S. pneumoniae
Phenazin-1-amine: no reported resistant strain activity
Supports resistant-pathogen screening context
Qualitative differentiation; MIC data not publicly available
Antimicrobial resistance MRSA VRE Phenazine SAR

Lipophilicity vs. 2-Methoxyphenazin-1-amine

The calculated partition coefficient (LogP) of 7-Methoxyphenazin-1-amine is 3.61, as reported by Chemsrc . This value indicates moderate lipophilicity, which is favorable for passive membrane permeability while potentially avoiding excessive accumulation in adipose tissues. In comparison, the isomeric 2-methoxyphenazin-1-amine (CAS 3224-52-0) has a calculated XLogP3 of 1.9 [1], a substantially lower value. The difference of approximately 1.7 Log units translates to a roughly 50-fold higher predicted octanol-water partition coefficient for the 7-methoxy isomer. This divergence arises from the distinct spatial orientation of the methoxy group relative to the amino substituent, which affects intramolecular hydrogen bonding and overall polarity [2].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 1.71
Target: 3.61; 2-methoxy isomer: 1.9
May indicate higher membrane permeability in assay models
Computational predictions; experimental validation needed
Physicochemical properties LogP ADME Drug-likeness

Reactive Oxygen Species (ROS) Generation Potential

Phenazine derivatives, including 7-Methoxyphenazin-1-amine, are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide [1]. This mechanism is central to their antimicrobial activity, as ROS cause oxidative damage to DNA, proteins, and lipids in microbial cells. While specific quantitative ROS generation data for 7-Methoxyphenazin-1-amine are not available, a quantum chemical study on 7-substituted phenazine-5,10-dioxide derivatives provides class-level insight [2]. The study found that the methoxy substituent at the 7-position influences the nucleophilic frontier density of oxygen atoms bound to nitrogen, which correlates with antimicrobial potency. Specifically, a lower nucleophilic frontier density at N5-oxide and a higher density at N10-oxide were associated with dominant antimicrobial activity [2]. This suggests that the 7-methoxy group modulates the redox potential and ROS-producing capacity of the phenazine core.

ROS generation
Class-level inference
Methoxy at 7-position alters frontier orbital densities
Correlates with antimicrobial redox cycling potential
Supports redox mechanism interpretation
Quantum chemical study; no direct ROS measurement for this compound
Redox cycling Oxidative stress Antibacterial mechanism Phenazine

Thermal Stability vs. 2-Methoxy Isomer

The physicochemical properties of 7-Methoxyphenazin-1-amine include a predicted boiling point of 463.8 ± 20.0 °C at 760 mmHg and a flash point of 234.3 ± 21.8 °C . In comparison, the isomeric 2-methoxyphenazin-1-amine has a reported boiling point of 449.5 °C at 760 mmHg and a flash point of 225.7 °C [1]. The higher thermal stability of the 7-methoxy isomer (boiling point elevated by approximately 14 °C) may reflect differences in intermolecular interactions arising from the substitution pattern. This could translate to greater stability during storage and handling under standard laboratory conditions, reducing the risk of degradation or unintended reactions.

Thermal stability
Cross-study comparable
Boiling point Δ ≈ +14.3 °C
Target: 463.8 °C; 2-methoxy isomer: 449.5 °C
May offer handling stability context for routine lab use
Predicted values; experimental verification pending
Physical properties Thermal stability Safety Compound handling

7-Methoxyphenazin-1-amine: Optimal Research Applications


Narrow-Spectrum Antibiotics Targeting MRSA and VRE

Given its reported activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [1], 7-Methoxyphenazin-1-amine is a compelling starting point for medicinal chemistry programs aimed at addressing Gram-positive resistant infections. The compound's broad Gram-positive and Gram-negative spectrum also includes Moraxella catarrhalis and Streptococcus pneumoniae, suggesting potential for treating respiratory tract infections [1]. The 7-methoxy substitution may confer a selectivity advantage over unsubstituted phenazin-1-amine, which lacks reported activity against these resistant strains [2].

Biofilm Eradication Mechanisms in Phenazines

Although direct biofilm data for 7-Methoxyphenazin-1-amine are not available, the compound's structural similarity to 1-methoxyphenazine scaffolds, which are known to be effective against MRSA biofilms (MBEC = 4.69 μM) [3], positions it as a valuable analog for SAR studies. Researchers can use 7-Methoxyphenazin-1-amine to explore how the position of the methoxy group (7- vs. 1-position) influences biofilm penetration, ROS generation, and bacterial killing. This is particularly relevant for developing agents against chronic infections where biofilms confer antibiotic tolerance.

ADME Profiling for Phenazine-Based Drug Candidates

The significant difference in lipophilicity (LogP 3.61 vs. 1.9 for the 2-methoxy isomer) [4] makes 7-Methoxyphenazin-1-amine a more suitable candidate for in vitro permeability assays (e.g., PAMPA, Caco-2) and in vivo pharmacokinetic studies. Its higher LogP suggests better membrane permeability, which could lead to improved oral bioavailability and tissue distribution. This property, combined with its moderate molecular weight (225.25 g/mol) , aligns with Lipinski's Rule of Five, making it a viable lead for further optimization.

Quantum Chemical Model Validation

7-Methoxyphenazin-1-amine serves as an experimental validation tool for computational models predicting antimicrobial activity based on frontier orbital densities and redox properties. The quantum chemical study of 7-substituted phenazine-5,10-dioxides [5] provides a theoretical framework that can be tested by synthesizing and assaying the 1-amino analog. Comparing experimental MIC values with computational descriptors for the methoxy substituent at the 7-position would strengthen the predictive power of such models.

Application
Selection Property
Validation Focus
Drug-resistant Gram-positive screening
Reported MRSA / VRE activity context
Resistant strain panel and MIC endpoints
Biofilm eradication mechanism studies
Methoxy positional isomer comparison
Biofilm eradication concentration (MBEC) assays
Membrane permeability and ADME assays
Higher calculated LogP vs. 2-methoxy isomer
Permeability (PAMPA, Caco-2) and exposure models
Quantum chemical model validation
Substituent-dependent orbital density descriptors
Correlation with experimental antimicrobial activity
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